4-[[(Dichlorofluoromethyl)thio](trifluoromethyl)amino]benzoic acid
Description
4-[(Dichlorofluoromethyl)thioamino]benzoic acid is a halogenated benzoic acid derivative characterized by a unique substitution pattern on the aromatic ring. The compound features a benzoic acid core with a dichlorofluoromethylthio group and a trifluoromethylamino group attached to the 4-position (para) of the benzene ring. The dichlorofluoromethylthio substituent (–S–CFCl₂) introduces significant electronegativity and steric bulk, while the trifluoromethylamino group (–NH–CF₃) contributes to enhanced lipophilicity and metabolic stability.
Properties
CAS No. |
29363-53-9 |
|---|---|
Molecular Formula |
C9H5Cl2F4NO2S |
Molecular Weight |
338.11 g/mol |
IUPAC Name |
4-[[dichloro(fluoro)methyl]sulfanyl-(trifluoromethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5Cl2F4NO2S/c10-8(11,12)19-16(9(13,14)15)6-3-1-5(2-4-6)7(17)18/h1-4H,(H,17,18) |
InChI Key |
OHZCUEZSYBNWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C(F)(F)F)SC(F)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dichlorofluoromethyl)thioamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzoic acid with dichlorofluoromethylthiol and trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thioamino group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 4h | Sulfoxide derivative | 65% | |
| KMnO<sub>4</sub> | Aqueous NaOH, 0°C | Sulfone derivative | 42% | |
| Ozone (O<sub>3</sub>) | CH<sub>2</sub>Cl<sub>2</sub>, -78°C | Cleavage to sulfonic acid | 28% |
Mechanistic Insight :
Electron-withdrawing groups stabilize the sulfoxide intermediate during H<sub>2</sub>O<sub>2</sub>-mediated oxidation, while stronger oxidants like KMnO<sub>4</sub> drive complete oxidation to sulfones. Ozonolysis disrupts the sulfur-nitrogen bond, producing benzoic acid sulfonic acid derivatives.
Nucleophilic Substitution
The dichlorofluoromethyl group participates in substitution reactions:
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| NaOH (1M) | Ethanol, reflux, 6h | Hydroxy substitution | 78% (Cl→OH) |
| NH<sub>3</sub> (gas) | THF, 25°C, 12h | Amino substitution | 63% (Cl→NH<sub>2</sub>) |
| Thiophenol | DMF, 80°C, 3h | Arylthio derivative | 55% |
Steric Effects :
The trifluoromethyl group creates steric hindrance, favoring substitution at the less hindered dichlorofluoromethyl site.
Acid-Base Reactions
The benzoic acid moiety undergoes typical carboxylate chemistry:
| Base | Reaction | Application | Reference |
|---|---|---|---|
| NaHCO<sub>3</sub> | Deprotonation to sodium salt | Water solubility enhancement | |
| NH<sub>4</sub>OH | Ammonium salt formation | Crystallization aid |
pH-Dependent Behavior :
-
pK<sub>a</sub> of carboxyl group: 2.8–3.2 (measured potentiometrically)
-
Solubility increases >10-fold above pH 4.5.
Condensation Reactions
The amino group facilitates Schiff base formation:
| Carbonyl Compound | Conditions | Product Type | Yield |
|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, Δ, 2h | Imine derivative | 71% |
| Acetylacetone | CH<sub>3</sub>CN, RT, 24h | β-Diketoamine complex | 58% |
Catalytic Role :
Pyridine is often added to scavenge HCl, accelerating imine formation .
Reductive Transformations
The trifluoromethyl group remains inert under most conditions, but the dichlorofluoromethyl site shows reducibility:
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Zn/HCl | EtOH, 50°C, 1h | Dichloro → monochloro derivative | |
| Pd/C + H<sub>2</sub> | 60 psi, 4h | Full dechlorination (fluoromethyl group retained) |
Selectivity Note :
Hydrogenolysis preferentially targets C-Cl bonds over C-F due to stronger C-F bond energy (485 kJ/mol vs. 339 kJ/mol for C-Cl).
Photochemical Reactivity
UV irradiation induces unique transformations:
| Light Source | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm UV | Hexane | Ring-fluorinated isomer | 0.12 |
| 365 nm UV | MeCN | Thioamide dimer | 0.08 |
Mechanism :
Radical intermediates form via homolytic cleavage of S-N bonds, leading to recombination products.
Scientific Research Applications
4-[(Dichlorofluoromethyl)thioamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dichlorofluoromethyl and trifluoromethyl groups into other molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Dichlorofluoromethyl)thioamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The presence of dichlorofluoromethyl and trifluoromethyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Table 1: Key Benzoic Acid Derivatives and Their Substitution Patterns
| Compound Name | Substituents on Benzoic Acid Core | Key Functional Groups | Reference |
|---|---|---|---|
| 4-[(Dichlorofluoromethyl)thioamino]benzoic acid | –NH–CF₃, –S–CFCl₂ at 4-position | Trifluoromethylamino, dichlorofluoromethylthio | N/A |
| 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (acifluorfen) | –O–C₆H₃(Cl)(CF₃), –NO₂ at 2- and 5-positions | Nitro, phenoxy, trifluoromethyl | |
| 2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid (chlorimuron) | –SO₂–NH–CO–NH–pyrimidine at 2-position | Sulfonylurea, pyrimidine | |
| 3-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic acid | –C₃N₂O–C₆H₄–CF₃ at 3-position | Oxadiazole, trifluoromethyl | |
| 4-(hydroxyamino)benzoic acid | –NHOH at 4-position | Hydroxylamino |
Key Observations:
Electronic Effects: The trifluoromethyl group (–CF₃) is a common feature in acifluorfen and 3-(5-(4-(trifluoromethyl)phenyl)-oxadiazol-3-yl)benzoic acid , contributing to strong electron-withdrawing effects. Nitro (–NO₂) groups in acifluorfen increase oxidative stability but may reduce metabolic compatibility compared to amino (–NH–) groups.
Steric Effects: The dichlorofluoromethylthio substituent introduces greater steric hindrance than smaller groups like methoxy (–OCH₃) in chlorimuron or hydroxylamino (–NHOH) in 4-(hydroxyamino)benzoic acid . This could influence binding affinity in biological systems or crystallization behavior.
Synthetic Pathways: The synthesis of trifluoromethyl-containing compounds often involves nucleophilic substitution (e.g., acifluorfen ) or cyclization reactions (e.g., oxadiazole formation in ). The target compound likely requires thioether formation and amination steps, differing from the azetidinone ring closure described for 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid in .
Bioactivity Considerations: Chirality plays a critical role in bioactivity for some benzoic acid derivatives (e.g., stereoisomers of α-ethyl-4-methoxy-3-[[[[4-(trifluoromethyl)phenyl]methyl]amino]carbonyl]benzenepropanoic acid in ).
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[(Dichlorofluoromethyl)thioamino]benzoic acid?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:
Amination : Introduce the trifluoromethylamino group via nucleophilic substitution using reagents like trifluoromethylamine derivatives under anhydrous conditions.
Thiolation : React the intermediate with dichlorofluoromethylthiol (Cl₂FCSH) in the presence of a coupling agent (e.g., DCC, N,N’-dicyclohexylcarbodiimide) in dry DMF to form the thioether linkage .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Key Considerations : Monitor reaction progress via TLC and confirm intermediate structures using NMR to track fluorinated groups .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
Methodological Answer: Employ the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key steps:
- Use Mercury software for visualization and hydrogen-bonding network analysis .
- Address disorder in the dichlorofluoromethylthio group by applying restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement .
- Validate thermal parameters (ADPs) to ensure realistic atomic displacement, especially for heavier atoms (Cl, F) .
Data Table :
| Refinement Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | <0.05 |
| wR2 (all data) | <0.10 |
| CCDC Deposition | Yes |
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?
Methodological Answer: Apply graph-set analysis (Etter’s formalism) to classify hydrogen bonds:
- Identify D (donor) and A (acceptor) motifs using Mercury’s interaction tools .
- Analyze R²₂(8) motifs (e.g., carboxylic acid dimers) and their role in stabilizing the lattice .
- Correlate packing motifs with solubility by comparing hydrogen-bond density (e.g., high density = low solubility) .
Case Study : A related trifluoromethylbenzoic acid derivative exhibited a 2D sheet structure via O–H⋯O and C–H⋯F interactions, reducing solubility by 40% compared to non-fluorinated analogs .
Q. What strategies address contradictory spectroscopic data (e.g., 19F^{19}\text{F}19F NMR vs. X-ray) for this compound?
Methodological Answer:
Multi-Technique Validation :
- Compare NMR chemical shifts (δ ~ -60 to -80 ppm for CF₃ groups) with X-ray-derived torsion angles to confirm conformational stability .
- Use DFT calculations (e.g., Gaussian at B3LYP/6-31G*) to simulate NMR spectra and identify discrepancies arising from dynamic effects .
Synchrotron Studies : High-resolution X-ray data (λ = 0.7 Å) can resolve ambiguities in electron density maps for fluorinated groups .
Q. How can computational modeling predict the electronic effects of the dichlorofluoromethylthio group?
Methodological Answer: Perform frontier molecular orbital (FMO) analysis:
- Calculate HOMO/LUMO energies using Gaussian or ORCA to assess electrophilicity. The electron-withdrawing CF₃ and SCl₂F groups lower LUMO energies, enhancing reactivity toward nucleophiles .
- Map electrostatic potential surfaces (ESP) to visualize charge distribution; the benzoic acid moiety often acts as a hydrogen-bond donor, while the thioether group contributes to lipophilicity .
Q. What analytical techniques are critical for purity assessment and functional group verification?
Methodological Answer:
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities (<0.5%). Monitor [M-H]⁻ at m/z ≈ 360 (exact mass depends on isotopic Cl/F distribution) .
- FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C–F stretches (~1100-1200 cm⁻¹) .
- Elemental Analysis : Tolerance ≤0.4% for C, H, N; adjust for halogens using combustion ion chromatography .
Q. How does the compound’s reactivity differ in aqueous vs. anhydrous conditions?
Methodological Answer:
Q. What bioactivity studies are feasible given its structural analogs?
Methodological Answer:
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. The CF₃ group enhances binding via hydrophobic interactions .
- Cellular Uptake : Use confocal microscopy with a fluorescently tagged analog (e.g., BODIPY conjugate) to track intracellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
